molecular formula C24H22Br2N2 B12558996 1,1'-Dibenzyl-2,2'-bipyridin-1-ium dibromide CAS No. 189876-74-2

1,1'-Dibenzyl-2,2'-bipyridin-1-ium dibromide

Cat. No.: B12558996
CAS No.: 189876-74-2
M. Wt: 498.3 g/mol
InChI Key: VLEOUHDFLFEMBD-UHFFFAOYSA-L
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Description

1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide is a quaternary ammonium salt derived from bipyridine. This compound is known for its unique structural properties, which make it a valuable component in various chemical and industrial applications. The bipyridine core is a versatile ligand in coordination chemistry, and the dibenzyl substitution enhances its reactivity and stability.

Preparation Methods

The synthesis of 1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide typically involves the quaternization of 2,2’-bipyridine with benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Synthetic Route:

  • Dissolve 2,2’-bipyridine in acetonitrile.
  • Add benzyl bromide to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Recrystallize the product from ethanol to obtain pure 1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide.

Chemical Reactions Analysis

1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

  • Oxidation products include bipyridinium dicarboxylates.
  • Reduction products include bipyridinium dihydrides.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.

    Industry: Utilized in the development of electrochromic devices and materials due to its redox properties.

Mechanism of Action

The mechanism of action of 1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide involves its interaction with molecular targets through coordination bonds. The bipyridine core can chelate metal ions, forming stable complexes. These complexes can participate in redox reactions, altering the electronic properties of the compound. The benzyl groups enhance the lipophilicity of the compound, facilitating its interaction with biological membranes.

Comparison with Similar Compounds

1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide can be compared with other bipyridine derivatives such as:

    4,4’-Bipyridine: Lacks the benzyl substitution, making it less lipophilic and less reactive in certain applications.

    3,3’-Bipyridine: Has a different substitution pattern, affecting its coordination chemistry and electronic properties.

    1,1’-Dimethyl-2,2’-bipyridin-1-ium dibromide: Similar in structure but with methyl groups instead of benzyl groups, leading to different reactivity and stability.

The unique benzyl substitution in 1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide enhances its reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

189876-74-2

Molecular Formula

C24H22Br2N2

Molecular Weight

498.3 g/mol

IUPAC Name

1-benzyl-2-(1-benzylpyridin-1-ium-2-yl)pyridin-1-ium;dibromide

InChI

InChI=1S/C24H22N2.2BrH/c1-3-11-21(12-4-1)19-25-17-9-7-15-23(25)24-16-8-10-18-26(24)20-22-13-5-2-6-14-22;;/h1-18H,19-20H2;2*1H/q+2;;/p-2

InChI Key

VLEOUHDFLFEMBD-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC=C2C3=CC=CC=[N+]3CC4=CC=CC=C4.[Br-].[Br-]

Origin of Product

United States

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